molecular formula C24H24N4O B10915656 1-benzyl-N-(2,3-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2,3-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915656
M. Wt: 384.5 g/mol
InChI Key: SKASTFTUHUPONM-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings. The presence of benzyl and dimethylphenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester.

    Construction of the pyridine ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyridine ring.

    Introduction of the benzyl and dimethylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and dimethylphenyl halides.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents such as benzyl chloride or dimethylphenyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Benzimidazoles: These compounds also contain a fused bicyclic system and are known for their therapeutic potential.

Uniqueness

1-BENZYL-N~4~-(2,3-DIMETHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-benzyl-N-(2,3-dimethylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O/c1-15-9-8-12-21(17(15)3)26-24(29)20-13-16(2)25-23-22(20)18(4)27-28(23)14-19-10-6-5-7-11-19/h5-13H,14H2,1-4H3,(H,26,29)

InChI Key

SKASTFTUHUPONM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C)C

Origin of Product

United States

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